molecular formula C8H7ClFNO2 B12971314 (R)-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid

(R)-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid

Cat. No.: B12971314
M. Wt: 203.60 g/mol
InChI Key: ULKCVOMCHMELKW-SSDOTTSWSA-N
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Description

®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the alpha carbon, which is also bonded to a 4-chloro-2-fluorophenyl group and a carboxyl group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines in a nucleophilic substitution reaction with a suitable precursor, such as a halogenated phenylacetic acid derivative. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar structure but lacks the amino and fluorine groups.

    4-Fluorophenylacetic acid: Similar structure but lacks the amino and chlorine groups.

    2-Amino-2-phenylacetic acid: Similar structure but lacks the halogen substituents on the phenyl ring.

Uniqueness

®-2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as the ®-enantiomer may have different properties compared to the (S)-enantiomer.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

ULKCVOMCHMELKW-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(=O)O)N

Origin of Product

United States

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